molecular formula C10H8F5NO B15318727 2-Methyl-2-(pentafluorophenyl)propanamide

2-Methyl-2-(pentafluorophenyl)propanamide

Cat. No.: B15318727
M. Wt: 253.17 g/mol
InChI Key: LVUYXLXHGUYGJM-UHFFFAOYSA-N
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Description

2-Methyl-2-(pentafluorophenyl)propanamide is a chemical compound characterized by its unique structure, which includes a pentafluorophenyl group attached to a 2-methylpropanamide backbone. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(pentafluorophenyl)propanamide typically involves the reaction of pentafluorophenyl acyl chloride with 2-methylpropanoic acid in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound can be produced through a continuous flow process, where the reactants are fed into a reactor, and the product is continuously extracted. This method ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(pentafluorophenyl)propanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as ammonia or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 2-Methyl-2-(pentafluorophenyl)propanoic acid

  • Reduction: 2-Methyl-2-(pentafluorophenyl)propanamine

  • Substitution: Various amide derivatives depending on the nucleophile used

Scientific Research Applications

2-Methyl-2-(pentafluorophenyl)propanamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-2-(pentafluorophenyl)propanamide exerts its effects depends on its specific application. For example, in drug design, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

2-Methyl-2-(pentafluorophenyl)propanamide is unique due to its pentafluorophenyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:

  • 2-Methyl-2-(trifluoromethyl)propanamide

  • 2-Methyl-2-(fluorophenyl)propanamide

  • 2-Methyl-2-(chlorophenyl)propanamide

These compounds differ in the nature of the substituent attached to the propanamide backbone, leading to variations in their reactivity and applications.

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Biological Activity

2-Methyl-2-(pentafluorophenyl)propanamide, a compound with potential biological significance, has garnered attention in various fields of research. Its structure, characterized by a pentafluorophenyl group, suggests unique interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H8F5NO\text{C}_9\text{H}_8\text{F}_5\text{N}O

This structure features a central amide bond flanked by a methyl group and a highly electronegative pentafluorophenyl moiety, which may influence its biological properties.

The biological activity of this compound is primarily linked to its interaction with specific biomolecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against various pathogens, suggesting a potential role in treating infections.

Research Findings

Recent studies have highlighted the biological activity of this compound and its analogs:

  • Antimicrobial Activity : A study demonstrated that compounds with similar fluorinated structures showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Effects : Research indicated that certain derivatives exhibited antiproliferative effects on cancer cell lines, suggesting potential applications in oncology .
  • Docking Studies : Molecular docking experiments revealed high binding affinities for target proteins involved in inflammatory responses, indicating possible therapeutic applications in neuroinflammation .

Case Study 1: Antibacterial Efficacy

A recent investigation assessed the antibacterial properties of this compound against common bacterial pathogens. The results showed:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound has moderate antibacterial activity, warranting further exploration for clinical applications.

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines demonstrated that derivatives of this compound inhibited cell growth significantly. The following table summarizes the antiproliferative effects observed:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

These results indicate promising antitumor potential that could lead to the development of new cancer therapies.

Properties

Molecular Formula

C10H8F5NO

Molecular Weight

253.17 g/mol

IUPAC Name

2-methyl-2-(2,3,4,5,6-pentafluorophenyl)propanamide

InChI

InChI=1S/C10H8F5NO/c1-10(2,9(16)17)3-4(11)6(13)8(15)7(14)5(3)12/h1-2H3,(H2,16,17)

InChI Key

LVUYXLXHGUYGJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)N

Origin of Product

United States

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